Tenofovir Alafenamide (TAF) Demonstrates 1000-Fold Greater Antiviral Potency than Parent Tenofovir (TFV) and 10-Fold Greater Potency than Tenofovir Disoproxil Fumarate (TDF)
In a direct head-to-head comparison in MT-2 cells, the alaninate prodrug Tenofovir Alafenamide (TAF) exhibited an EC50 of 0.005 μM against HIV-1 replication [1]. This represents a 1000-fold increase in potency compared to the parent compound tenofovir (TFV), which has an EC50 of 5 μM, and a 10-fold increase in potency compared to the alternative prodrug tenofovir disoproxil fumarate (TDF), which has an EC50 of 0.05 μM [1].
| Evidence Dimension | Antiviral potency (EC50) |
|---|---|
| Target Compound Data | 0.005 μM |
| Comparator Or Baseline | Tenofovir (TFV): 5 μM; Tenofovir Disoproxil Fumarate (TDF): 0.05 μM |
| Quantified Difference | 1000-fold more potent than TFV; 10-fold more potent than TDF |
| Conditions | MT-2 cells infected with HIV-1 |
Why This Matters
This substantial potency improvement directly translates to lower required clinical doses (e.g., 10-25 mg for TAF vs. 300 mg for TDF), which is a critical factor for reducing systemic toxicity and improving patient compliance, thereby making TAF the preferred nucleotide reverse transcriptase inhibitor for procurement in HIV treatment regimens.
- [1] Ray AS, Fordyce MW, Hitchcock MJ. Tenofovir alafenamide: A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus. Antiviral Res. 2016;125:63-70. View Source
